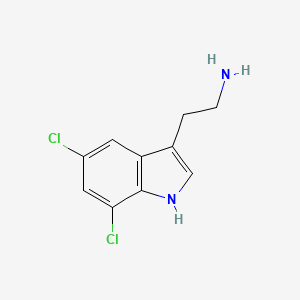

2-(5,7-dichloro-1H-indol-3-yl)ethanamine

Overview

Description

SNX9-1, also known as Sorting Nexin 9, is a protein-coding gene that belongs to the sorting nexin family. This family is characterized by the presence of a phosphoinositide binding domain, which plays a crucial role in intracellular trafficking. SNX9-1 is involved in various cellular processes, including endocytosis, macropinocytosis, and F-actin nucleation. It interacts with several proteins, such as adaptor protein 2, dynamin, tyrosine kinase non-receptor 2, and Wiskott-Aldrich syndrome-like protein .

Scientific Research Applications

SNX9-1 has a wide range of applications in scientific research:

Chemistry: SNX9-1 is used to study intracellular trafficking and membrane dynamics.

Biology: It is involved in endocytosis, macropinocytosis, and actin cytoskeleton reorganization, making it a valuable tool for cell biology research.

Medicine: SNX9-1 is implicated in various diseases, including cancer and Wiskott-Aldrich syndrome. It is studied for its role in disease mechanisms and as a potential therapeutic target.

Industry: SNX9-1 is used in the development of diagnostic assays and therapeutic interventions.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine, also known as SNX9-1, is the sorting nexin 9 (SNX9) protein . SNX9 is an important protein that participates in fundamental cellular activities . It binds strongly to dynamin and is partly responsible for the recruitment of this GTPase to sites of endocytosis .

Mode of Action

This compound interacts with its target, SNX9, by binding to it. This binding stimulates the GTPase activity of dynamin, facilitating the scission reaction . The compound also has a high capacity for modulation of the membrane and might participate in the formation of the narrow neck of endocytic vesicles before scission occurs .

Biochemical Pathways

The interaction of this compound with SNX9 affects the endocytosis pathway . Endocytosis is the process by which cells internalize molecules from the exterior. The compound’s interaction with SNX9 and dynamin facilitates the formation and scission of endocytic vesicles . It also activates the actin regulator N-WASP in a membrane-dependent manner to coordinate actin polymerization with vesicle release .

Result of Action

The result of this compound’s action is the modulation of endocytosis, a fundamental cellular process. By interacting with SNX9 and dynamin, it facilitates the formation and scission of endocytic vesicles . This can impact various cellular functions, including nutrient uptake, receptor downregulation, and cellular signaling.

Biochemical Analysis

Biochemical Properties

SNX9-1 is a major dynamin-binding partner that binds and activates N-WASP to regulate actin assembly . It is well known for its role in clathrin-mediated endocytosis . The scaffolding activity of SNX9-1 and its interactions with functionally diverse proteins have roles in clathrin-independent endocytosis, cell migration and invasion, mitosis, and cytokinesis .

Cellular Effects

SNX9-1 has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Changes in SNX9-1 expression levels are associated with human disease, including cancer . Low levels of SNX9-1 promote formation and activity of invadosomes, whereas high levels promote cell migration through collagen .

Molecular Mechanism

The molecular mechanism of action of SNX9-1 is attributed to its influence on the activity of peroxisome proliferator-activated receptor γ (PPAR-γ), which belongs to the nuclear hormone receptor superfamily . Its transcription factors are activated by ligand .

Temporal Effects in Laboratory Settings

The results indicated that SNX9-1 plays a role in both mitotic events as HeLa-GFP–H2B cells depleted of SNX9-1 were delayed in their mitotic progression through both transitions .

Subcellular Localization

SNX9-1 localizes to the Golgi apparatus, where it may function in transport of ADAM precursors or GM130 from the Golgi, to invadopodia and mitotic spindles, consistent with its role as a multifunctional scaffold involved in multiple cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNX9-1 involves recombinant DNA technology. The gene encoding SNX9-1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under optimal conditions to express the protein. The expressed protein is then purified using affinity chromatography techniques.

Industrial Production Methods

Industrial production of SNX9-1 follows a similar approach to laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the protein.

Chemical Reactions Analysis

Types of Reactions

SNX9-1 undergoes various biochemical reactions, including phosphorylation, ubiquitination, and proteolytic cleavage. These reactions regulate its activity and interactions with other proteins.

Common Reagents and Conditions

Phosphorylation: Kinases such as tyrosine kinases and serine/threonine kinases are commonly involved in the phosphorylation of SNX9-1. The reaction conditions typically include the presence of ATP and specific cofactors.

Ubiquitination: Ubiquitin ligases facilitate the attachment of ubiquitin molecules to SNX9-1. This process requires ATP and specific ubiquitin-conjugating enzymes.

Proteolytic Cleavage: Proteases such as caspases and calpains cleave SNX9-1 at specific sites, regulating its function.

Major Products Formed

Phosphorylated SNX9-1: This form of the protein has altered activity and interactions.

Ubiquitinated SNX9-1: This form is targeted for degradation by the proteasome.

Cleaved SNX9-1: The cleaved fragments may have distinct functions or be targeted for degradation.

Comparison with Similar Compounds

SNX9-1 is part of the sorting nexin family, which includes several related proteins:

Sorting Nexin 1 (SNX1): Involved in endosomal sorting and receptor recycling.

Sorting Nexin 2 (SNX2): Functions in endosomal trafficking and signal transduction.

Sorting Nexin 18 (SNX18): Plays a role in endocytosis and actin cytoskeleton dynamics.

Compared to these similar compounds, SNX9-1 is unique in its ability to interact with a diverse range of proteins and its involvement in both clathrin-dependent and clathrin-independent endocytosis .

Properties

IUPAC Name |

2-(5,7-dichloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPMGVMKLSZZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345659 | |

| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-23-6 | |

| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555786.png)

![5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2555795.png)

![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2555798.png)

![3-Methoxy-N-methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2555799.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2555803.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2555807.png)

![5-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2555808.png)